molecular formula C10H19NO4 B13029040 (R)-1-tert-Butyl5-methyl2-aminopentanedioate

(R)-1-tert-Butyl5-methyl2-aminopentanedioate

Cat. No.: B13029040
M. Wt: 217.26 g/mol
InChI Key: QSAXGMMUKHMOBI-SSDOTTSWSA-N
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Description

®-1-tert-Butyl5-methyl2-aminopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl5-methyl2-aminopentanedioate typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of tert-butyl acetoacetate with a chiral amine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of ®-1-tert-Butyl5-methyl2-aminopentanedioate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Types of Reactions:

    Oxidation: ®-1-tert-Butyl5-methyl2-aminopentanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-1-tert-Butyl5-methyl2-aminopentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl5-methyl2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

  • (S)-1-tert-Butyl5-methyl2-aminopentanedioate
  • 1-tert-Butyl5-methyl2-aminopentanedioic acid
  • 1-tert-Butyl5-methyl2-aminopentanoate

Comparison: ®-1-tert-Butyl5-methyl2-aminopentanedioate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-tert-Butyl5-methyl2-aminopentanedioate. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and interaction with other molecules.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1

InChI Key

QSAXGMMUKHMOBI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N

Origin of Product

United States

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